![molecular formula C27H46O3 B14796961 (10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7alpha,25-Dihydroxycholesterol: is a potent and selective endogenous ligand for the orphan G protein-coupled receptor EBI2 (GPR183). This oxysterol plays a significant role in the regulation of immune cell migration and has been implicated in various biological processes and diseases .
准备方法
Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol can be synthesized from cholesterol through a series of hydroxylation reactionsThis is typically achieved using cytochrome P450 enzymes, specifically CYP7B1, which catalyzes the hydroxylation at the 7alpha position .
Industrial Production Methods: Industrial production of 7alpha,25-Dihydroxycholesterol involves the use of biotechnological methods, including the expression of cytochrome P450 enzymes in microbial systems. This allows for the efficient and scalable production of the compound under controlled conditions .
化学反应分析
Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols, diols, and substituted cholesterol derivatives .
科学研究应用
Chemistry: 7alpha,25-Dihydroxycholesterol is used as a ligand in studies involving G protein-coupled receptors, particularly EBI2. It helps in understanding the signaling pathways and functions of these receptors .
Biology: In biological research, 7alpha,25-Dihydroxycholesterol is used to study immune cell migration, activation, and differentiation. It has been shown to direct the migration of B cells, T cells, and dendritic cells .
Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, and metabolic disorders such as diabetes and obesity .
Industry: In the pharmaceutical industry, 7alpha,25-Dihydroxycholesterol is used in drug discovery and development, particularly in the identification of novel therapeutic targets and the design of new drugs .
作用机制
7alpha,25-Dihydroxycholesterol exerts its effects by binding to the G protein-coupled receptor EBI2 (GPR183). This binding activates the receptor and initiates a signaling cascade that regulates immune cell migration and function. The compound creates a gradient that guides the movement of immune cells to specific locations within the body .
相似化合物的比较
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
- 7beta-Hydroxycholesterol
Comparison: 7alpha,25-Dihydroxycholesterol is unique in its high potency and selectivity for the EBI2 receptor. Unlike other oxysterols, it has a specific role in directing immune cell migration and has been shown to have significant effects on immune responses. This makes it a valuable tool in both basic research and therapeutic applications .
属性
分子式 |
C27H46O3 |
|---|---|
分子量 |
418.7 g/mol |
IUPAC 名称 |
(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17?,19?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
InChI 键 |
BQMSKLCEWBSPPY-GVWXVILXSA-N |
手性 SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


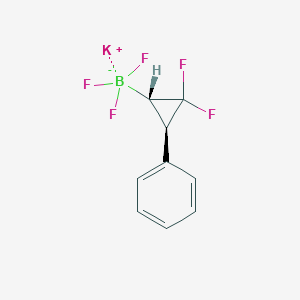
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)
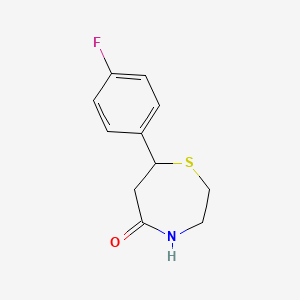
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
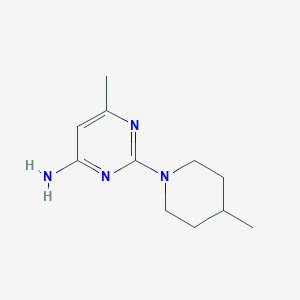
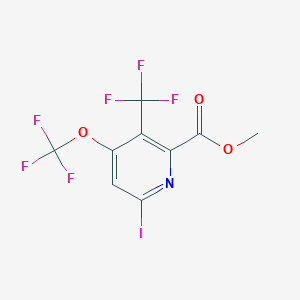
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
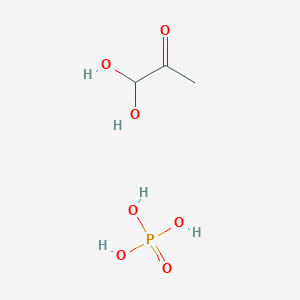
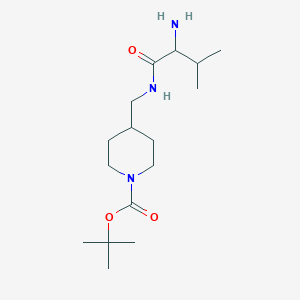
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
